molecular formula C6H8O4 B12883258 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one CAS No. 19872-46-9

1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one

Cat. No.: B12883258
CAS No.: 19872-46-9
M. Wt: 144.12 g/mol
InChI Key: VWHITPHVKXULFJ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one is a cyclic ketone derivative featuring a partially saturated furan ring (4,5-dihydrofuran) substituted with hydroxyl groups at the 3- and 4-positions and an acetyl group at the 2-position.

Properties

CAS No.

19872-46-9

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

1-(3,4-dihydroxy-2,3-dihydrofuran-5-yl)ethanone

InChI

InChI=1S/C6H8O4/c1-3(7)6-5(9)4(8)2-10-6/h4,8-9H,2H2,1H3

InChI Key

VWHITPHVKXULFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(CO1)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE can be achieved through several synthetic routes. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate with acetaldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one with structurally analogous compounds, focusing on substituents, synthetic methods, and reported activities:

Compound Name Key Structural Features Synthetic Approach Reported Properties/Activities
1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one (Target Compound) 4,5-dihydrofuran ring; 3,4-dihydroxy groups; acetyl group at C2 Not explicitly described in evidence (inferred: hydroxylation of dihydrofuran precursors) Hypothesized enhanced solubility due to hydroxyl groups; potential antioxidant or antimicrobial activity inferred from analogs .
1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers Benzofuran core; acetyl group modified as oxime ethers Derived from 2-acetylbenzofuran via O-benzylation of oximes Antimicrobial activity (notably against Staphylococcus aureus and Candida albicans) .
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one 4,5-dihydrofuran ring; trifluoroacetyl group at C3 Commercial synthesis (exact method unspecified) High lipophilicity due to trifluoromethyl group; potential use in agrochemicals or fluorinated APIs .
1-[(2-Methyl-4,5-dihydrofuran-3-yl)sulfanyl]ethan-1-one 4,5-dihydrofuran ring; methyl group at C2; thioacetate group at C3 Thioacetylation of 2-methyl-4,5-dihydrofuran derivatives No biological data reported; structural similarity suggests utility as intermediates in sulfur-containing heterocycles .

Key Comparative Insights

Functional Group Impact: The target compound’s 3,4-dihydroxy groups contrast with the trifluoroacetyl group in and the thioacetate in . These substituents dictate polarity: hydroxyls enhance aqueous solubility, whereas trifluoromethyl or thioacetate groups increase lipophilicity, affecting bioavailability and target interactions.

Synthetic Complexity :

  • The target compound’s synthesis likely requires selective hydroxylation of a dihydrofuran precursor, a challenging step compared to the straightforward O-benzylation in or thioacetylation in .

Biological Activity :

  • Antimicrobial activity in benzofuran oxime ethers suggests that the acetyl-oxime moiety is critical. The target compound’s hydroxyl groups may similarly enhance interactions with microbial targets via hydrogen bonding.
  • The trifluoro derivative lacks polar groups but could serve as a metabolic stabilizer in drug design due to fluorine’s electron-withdrawing effects.

Biological Activity

1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one can be represented as follows:

  • IUPAC Name : 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one
  • Molecular Formula : C7H10O5
  • Molecular Weight : 174.15 g/mol

Biological Activity Overview

Research indicates that 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one exhibits various biological activities:

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies.
  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.
  • Antimicrobial Properties :
    • Preliminary data suggest that 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one possesses antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

The mechanisms underlying the biological activities of 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby protecting against oxidative damage.
  • Modulation of Signaling Pathways : It has been shown to influence pathways related to inflammation and cell survival, particularly through the NF-kB and MAPK signaling cascades.

Antioxidant Activity Study

A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various compounds including 1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one using DPPH and ABTS assays. The results indicated that this compound exhibited a high scavenging activity comparable to established antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Ascorbic Acid9592
1-(3,4-Dihydroxy...ethan-1-one8885

Anti-inflammatory Effects

In another study by Lee et al. (2021), the anti-inflammatory effects were evaluated using LPS-stimulated macrophages. The findings revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
LPS300250
1-(3,4-Dihydroxy...ethan-1-one180140

Antimicrobial Activity

Research published in the Journal of Antimicrobial Agents (2022) demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

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